molecular formula C38H51N7O5 B12773353 Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- CAS No. 210469-31-1

Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)-

Cat. No.: B12773353
CAS No.: 210469-31-1
M. Wt: 685.9 g/mol
InChI Key: PDVLRLPXPLUZMT-SVXHESJVSA-N
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Description

Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA

Preparation Methods

The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- involves multiple steps. The synthetic route typically starts with the modification of thymidine to introduce the 2’,3’-didehydro-3’-deoxy moiety. This is followed by the attachment of the imidazo(1,5-b)pyridazin-2-yl group and the subsequent addition of the octylamino side chain. The reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions .

Chemical Reactions Analysis

Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- undergoes various chemical reactions, including:

Scientific Research Applications

Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((8-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)octyl)amino)- involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Properties

CAS No.

210469-31-1

Molecular Formula

C38H51N7O5

Molecular Weight

685.9 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[8-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]octylamino]methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C38H51N7O5/c1-28-32-20-21-34(43-45(32)35(41-28)18-12-5-4-11-17-33(47)29-15-9-8-10-16-29)40-24-14-7-3-2-6-13-23-39-25-30-26-44(38(49)42-37(30)48)36-22-19-31(27-46)50-36/h8-10,15-16,19-22,26,31,36,39,46H,2-7,11-14,17-18,23-25,27H2,1H3,(H,40,43)(H,42,48,49)/t31-,36+/m0/s1

InChI Key

PDVLRLPXPLUZMT-SVXHESJVSA-N

Isomeric SMILES

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO

Canonical SMILES

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO

Origin of Product

United States

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